2-Bromo-1-(2-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(2-methoxyphenyl)ethanone is a compound of interest in organic chemistry due to its potential applications in synthesis and pharmaceuticals. It is a brominated acetophenone derivative with a methoxy group on the phenyl ring.
Synthesis Analysis
The synthesis of brominated acetophenones often involves halogenation and acylation reactions. For example, the synthesis of similar compounds like 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane involves a 7-step procedure starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, characterized by high enantiomeric purities (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of brominated acetophenones is typically confirmed through methods like X-ray diffraction. For instance, the crystal structure of related compounds like 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone has been analyzed, showing a monoclinic system with specific space groups (Brahmia et al., 2021).
Chemical Reactions and Properties
Brominated acetophenones like 2-Bromo-1-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including further halogenation, oxidation, and coupling reactions. The reactivity is often influenced by the presence of the bromo and methoxy groups.
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are crucial for handling and application in synthesis. For example, compounds like 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents, have specific physical properties that determine their suitability in synthesis processes (Xu & He, 2010).
Scientific Research Applications
Organic Synthesis : This compound is utilized in the synthesis of various chemicals. Xu and He (2010) described a practical synthesis method using environmentally benign substitutes, highlighting its potential for industrial applications (Wei-Ming Xu & Hong-Qiang He, 2010). Additionally, methods for synthesizing related compounds like 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones have been developed, providing insights for new antibiotic development (H. Kwiecień & M. Szychowska, 2006).
Pharmaceutical Research : In the pharmaceutical domain, this compound has been used in the synthesis of antimicrobial agents. Sherekar et al. (2021) synthesized a derivative exhibiting excellent antimicrobial activities (V. M. Sherekar, K. P. Kakade, & N. S. Padole, 2021).
Environmental Applications : The compound and its derivatives also play a role in environmental science. Satsuma and Masuda (2012) explored the role of environmental bacterial species in the dechlorination of methoxychlor, a related compound, demonstrating its biodegradation in submerged environments (Koji Satsuma & M. Masuda, 2012).
Safety And Hazards
“2-Bromo-1-(2-methoxyphenyl)ethanone” is harmful if swallowed and causes serious eye damage and severe skin burns . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
The future directions of “2-Bromo-1-(2-methoxyphenyl)ethanone” could involve its use in the synthesis of other compounds. For instance, (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b) is the key precursor for the synthesis of Lusutrombopag . Therefore, efficient methods for the synthesis of “2-Bromo-1-(2-methoxyphenyl)ethanone” could have significant implications in the pharmaceutical industry.
properties
IUPAC Name |
2-bromo-1-(2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCPTLOPRDYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185783 | |
Record name | Bromomethyl 2-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2'-methoxyacetophenone | |
CAS RN |
31949-21-0 | |
Record name | 2-Bromo-1-(2-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31949-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomethyl 2-methoxyphenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031949210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomethyl 2-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl 2-methoxyphenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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